N-benzyl-3,5-dichloro-4-methoxybenzamide
Description
N-benzyl-3,5-dichloro-4-methoxybenzamide is a benzamide derivative characterized by a central benzamide core substituted with chlorine atoms at the 3- and 5-positions, a methoxy group at the 4-position, and an N-benzyl group. This substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. The compound’s structural complexity makes it a subject of interest in medicinal chemistry, particularly for studying structure-activity relationships (SAR) in receptor binding or enzyme inhibition.
Properties
IUPAC Name |
N-benzyl-3,5-dichloro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14-12(16)7-11(8-13(14)17)15(19)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAYLYSPCWYGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,5-dichloro-4-methoxybenzamide typically involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,5-dichloro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 3,5-dichloro-4-methoxybenzoic acid.
Reduction: Formation of N-benzyl-3,5-dichloro-4-methoxybenzylamine.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
N-benzyl-3,5-dichloro-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-3,5-dichloro-4-methoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Chloro and Methoxy Groups : The 3,5-dichloro-4-methoxy substitution is a common motif in bioactive benzamides, contributing to steric bulk and electron-withdrawing effects. This enhances binding to hydrophobic pockets in enzymes or receptors .
- N-Substituents : Replacing the benzyl group with heterocycles (e.g., benzothiazole, piperazine) alters solubility and target specificity. For instance, piperazine derivatives show improved water solubility, critical for CNS drug development .
Key Observations :
- The N-benzyl group in the target compound may favor interactions with aromatic residues in receptor pockets, as seen in GPCR-targeting analogs .
- Chloro and methoxy groups synergistically enhance binding affinity but may reduce metabolic clearance compared to nitro-substituted analogs (e.g., 3,5-dinitrobenzamide derivatives) .
Physicochemical Properties
| Property | This compound | 3,5-Dimethoxybenzamide | 4-Chloro-N-(4-sulfamoylphenyl)benzamide |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 1.9 | 2.5 |
| Solubility (mg/mL) | 0.12 | 8.7 | 1.3 |
| Melting Point (°C) | 145–148 | 98–100 | 162–165 |
Key Observations :
- The dichloro and methoxy substituents increase hydrophobicity (higher LogP), reducing aqueous solubility but improving membrane permeability .
- Sulfonamide-containing analogs exhibit moderate solubility due to hydrogen-bonding capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
